Bienvenue dans la boutique en ligne BenchChem!

Ritipenem sodium

MIC90 Staphylococcus aureus antibacterial susceptibility

Ritipenem sodium (FCE-22101) is the rational penem antibiotic for research requiring intrinsic DHP-I stability without cilastatin co-administration. It demonstrates superior anti-staphylococcal potency (MIC90 0.25 μg/mL vs S. aureus) compared to cephalosporins and ampicillin. For H. influenzae models, it uniquely induces bacteriolysis at MIC concentrations—unlike fropenem and cefdinir requiring 4× MIC. Its oral prodrug enables step-down therapy studies and oral-dosing infection models where intravenous access is impractical. Select ritipenem when DHP-I-independent renal handling, unbiased nephrotoxicity assessment, or oral β-lactam administration is required.

Molecular Formula C10H11N2NaO6S
Molecular Weight 310.26 g/mol
CAS No. 84845-58-9
Cat. No. B1264584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRitipenem sodium
CAS84845-58-9
SynonymsFCE 22101
FCE-22101
ritipenem
ritipenem sodium
Molecular FormulaC10H11N2NaO6S
Molecular Weight310.26 g/mol
Structural Identifiers
SMILESCC(C1C2N(C1=O)C(=C(S2)COC(=O)N)C(=O)[O-])O.[Na+]
InChIInChI=1S/C10H12N2O6S.Na/c1-3(13)5-7(14)12-6(9(15)16)4(19-8(5)12)2-18-10(11)17;/h3,5,8,13H,2H2,1H3,(H2,11,17)(H,15,16);/q;+1/p-1/t3-,5+,8-;/m1./s1
InChIKeyFPLQVCOCYJJHBC-HIQLJADVSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ritipenem Sodium (CAS 84845-58-9): Penem-Class β-Lactam Antibiotic with Renal DHP-I Stability and Oral Prodrug Availability


Ritipenem sodium (FCE-22101) is a synthetic β-lactam antibiotic belonging to the penem class, a hybrid structural subclass that integrates pharmacophoric elements of both penicillins and carbapenems [1]. It functions as a penicillin-binding protein (PBP) inhibitor with broad-spectrum bacteriolytic activity against Gram-positive and Gram-negative organisms [2]. Ritipenem is distinguished by its intrinsic stability to renal dehydropeptidase-I (DHP-I), eliminating the need for a co-administered enzyme inhibitor—a feature that differentiates it from imipenem . The compound is developed and delivered as the orally bioavailable acetoxymethyl ester prodrug, ritipenem acoxil (FCE-22891; Penemac®), enabling both parenteral and oral administration routes [3].

Why Ritipenem Sodium Cannot Be Interchanged with Imipenem, Meropenem, or Cephalosporins in Research and Clinical Development


Penem and carbapenem class antibiotics exhibit substantial divergence in renal DHP-I susceptibility, oral bioavailability, PBP affinity profiles, and Gram-negative coverage, rendering class-level interchange scientifically unsound. Imipenem requires co-administration with cilastatin to prevent renal DHP-I degradation, whereas ritipenem is intrinsically stable to this enzyme . Meropenem and doripenem, while DHP-I stable, lack an orally bioavailable prodrug formulation, limiting their utility in step-down therapy or outpatient research models [1]. Furthermore, ritipenem displays a PBP-binding profile distinct from cephalosporins—preferentially targeting PBP 1b in Haemophilus influenzae rather than PBP 3a/3b—resulting in differential bacteriolytic kinetics that cannot be predicted from class-level MIC data alone [2]. Substitution without consideration of these divergent properties risks introducing uncontrolled variables in experimental models and compromising translational relevance.

Quantitative Differentiation Evidence: Ritipenem Sodium Versus Imipenem, Cephalosporins, and Class Comparators


MIC90 Against Staphylococcus aureus: Ritipenem Ranks Second to Imipenem/Cilastatin and Outperforms Multiple Cephalosporins

In head-to-head susceptibility testing against clinical isolates of Staphylococcus aureus, ritipenem (RIPM) exhibited an MIC90 of 0.25 μg/mL. This activity was second only to imipenem/cilastatin sodium (IPM/CS) and demonstrably superior to cefotiam (CTM), cefixime (CFIX), cefpodoxime (CPDX), and ampicillin (ABPC) [1].

MIC90 Staphylococcus aureus antibacterial susceptibility

Bacteriolytic Activity Against Haemophilus influenzae: Ritipenem Induces Lysis at MIC, Whereas Fropenem and Cefdinir Require 4× MIC

Ritipenem demonstrates potent bacteriolytic activity against Haemophilus influenzae, inducing bacterial lysis at its MIC concentration. In contrast, the penem comparator fropenem and the cephalosporin cefdinir required exposure at four times their respective MICs to achieve comparable lytic effects, as indicated by decreases in culture turbidity and morphological destruction of cells [1].

bacteriolytic activity Haemophilus influenzae PBP affinity

Gram-Positive Antibacterial Potency: Ritipenem MIC Values Rank Best Among All Antibiotics Tested

In comprehensive comparative susceptibility testing, the MIC values of ritipenem against Gram-positive bacteria were the best (lowest) among all antibiotics tested in the study. Against Gram-negative bacteria, ritipenem's antimicrobial activity was slightly inferior to that of imipenem, but superior to all other comparator antibiotics [1]. This positions ritipenem as the most potent Gram-positive agent within the tested panel, while maintaining acceptable Gram-negative coverage.

MIC Gram-positive bacteria comparative susceptibility

Renal DHP-I Stability: Ritipenem Does Not Require Cilastatin Co-Administration Unlike Imipenem

Ritipenem is intrinsically stable to hydrolysis by renal dehydropeptidase-I (DHP-I), the proximal tubular enzyme that rapidly degrades imipenem. Consequently, ritipenem does not require concomitant administration of a DHP-I inhibitor such as cilastatin . Imipenem, by contrast, must be co-formulated with cilastatin (as imipenem/cilastatin) to achieve therapeutic urinary concentrations and prevent nephrotoxicity.

renal dehydropeptidase-I DHP-I stability cilastatin

Oral Bioavailability via Prodrug Formulation: Ritipenem Acetoxymethyl Ester Enables Oral Administration Unavailable with Imipenem or Meropenem

Ritipenem is available as the orally bioavailable acetoxymethyl ester prodrug, ritipenem acoxil (FCE-22891, Penemac®), enabling both parenteral and oral administration routes [1]. In contrast, imipenem, meropenem, and doripenem lack clinically viable oral prodrug formulations and are restricted to intravenous or intramuscular administration [2]. Following a 500 mg oral dose of ritipenem acoxil (three times daily, steady-state), the plasma half-life of ritipenem is approximately 0.7–0.8 hours, with an AUC0-8h of approximately 10 mg·h/L [3].

oral prodrug bioavailability pharmacokinetics

Recommended Research and Procurement Applications for Ritipenem Sodium Based on Quantitative Differentiation Evidence


Staphylococcus aureus Infection Models Requiring Superior Potency to Cephalosporins

Researchers investigating anti-staphylococcal agents should prioritize ritipenem sodium when the experimental comparator panel includes cefotiam, cefixime, cefpodoxime, or ampicillin. As established in direct head-to-head susceptibility testing, ritipenem demonstrates an MIC90 of 0.25 μg/mL against S. aureus—numerically superior to all tested cephalosporins and ampicillin [1]. This potency advantage makes ritipenem the rational selection for S. aureus murine infection models, in vitro susceptibility studies benchmarking against cephalosporin controls, and research on penem-class activity against methicillin-susceptible staphylococci.

Haemophilus influenzae Respiratory Tract Infection Studies Leveraging Superior Bacteriolytic Kinetics

For research involving H. influenzae—a key pathogen in community-acquired pneumonia, acute exacerbations of chronic bronchitis, and otitis media—ritipenem offers a mechanistically differentiated advantage. Direct comparative data demonstrate that ritipenem induces bacteriolysis at its MIC concentration, whereas fropenem and cefdinir require fourfold higher concentrations (4× MIC) to achieve equivalent lytic effects [1]. This difference, attributed to ritipenem's preferential PBP 1b binding and poor affinity for PBPs 3a/3b, may confer enhanced in vivo efficacy at clinically achievable concentrations and warrants its selection for H. influenzae respiratory infection models.

Oral Step-Down Therapy and Outpatient Infection Models Requiring Broad-Spectrum β-Lactam Coverage

Ritipenem acoxil (the oral prodrug of ritipenem sodium) is uniquely positioned among broad-spectrum β-lactam antibiotics for research applications requiring oral administration. Unlike imipenem, meropenem, and doripenem, which lack oral formulations [1], ritipenem enables oral dosing with predictable pharmacokinetics (t1/2 ≈ 0.7–0.8 h, AUC0-8h ≈ 10 mg·h/L following 500 mg oral administration) . This makes ritipenem the preferred compound for studies investigating sequential intravenous-to-oral therapy, oral-only treatment regimens for community-acquired infections, and infection models in unrestrained animals where repeated intravenous access is impractical.

DHP-I Independent Renal Pharmacology and Toxicology Studies

Investigators studying β-lactam renal handling or designing studies where DHP-I inhibition would introduce a confounding variable should select ritipenem over imipenem. Ritipenem's intrinsic stability to renal DHP-I eliminates the requirement for cilastatin co-administration [1], whereas imipenem mandates cilastatin to prevent renal metabolism. This property is particularly valuable for: (1) nephrotoxicity studies where cilastatin's protective effects could mask compound-specific toxicity; (2) urinary pharmacokinetic studies requiring analysis of unmetabolized parent drug; and (3) animal models where cilastatin is not commercially available or adds unacceptable cost and complexity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ritipenem sodium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.